

spectroscopic data for 4-Bromomethyl-1,2-dinitrobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromomethyl-1,2-dinitrobenzene

Cat. No.: B188514

[Get Quote](#)

A Technical Guide to the Spectroscopic Profile of 4-Bromomethyl-1,2-dinitrobenzene

This document provides a detailed overview of the expected spectroscopic data for **4-Bromomethyl-1,2-dinitrobenzene**, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. The methodologies for acquiring such data are also detailed.

Molecular Structure

Chemical Name: **4-Bromomethyl-1,2-dinitrobenzene** Molecular Formula: C₇H₅BrN₂O₄

Molecular Weight: 261.03 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromomethyl-1,2-dinitrobenzene**. These predictions are derived from spectral data of analogous compounds, including isomers and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.6 - 4.8	Singlet (s)	2H	-CH ₂ Br
~ 7.6 - 7.8	Doublet (d)	1H	Ar-H
~ 8.1 - 8.3	Doublet of doublets (dd)	1H	Ar-H
~ 8.4 - 8.6	Doublet (d)	1H	Ar-H

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 30 - 35	-CH ₂ Br
~ 120 - 140 (multiple peaks)	Aromatic carbons
~ 145 - 155 (multiple peaks)	Aromatic carbons attached to nitro groups

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1550 - 1510	Strong	Asymmetric NO_2 stretch
1360 - 1330	Strong	Symmetric NO_2 stretch
~ 1220	Medium-Strong	C-N stretch
~ 690	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
260/262	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
181	Medium	[M - Br] ⁺
165	Medium	[M - NO ₂ - NO] ⁺
135	Medium	[C ₇ H ₅ O ₂] ⁺
76	High	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections describe the standard methodologies for the synthesis of **4-Bromomethyl-1,2-dinitrobenzene** and the acquisition of its spectroscopic data.

Synthesis of 4-Bromomethyl-1,2-dinitrobenzene

A plausible synthetic route involves the radical bromination of 4-methyl-1,2-dinitrobenzene.

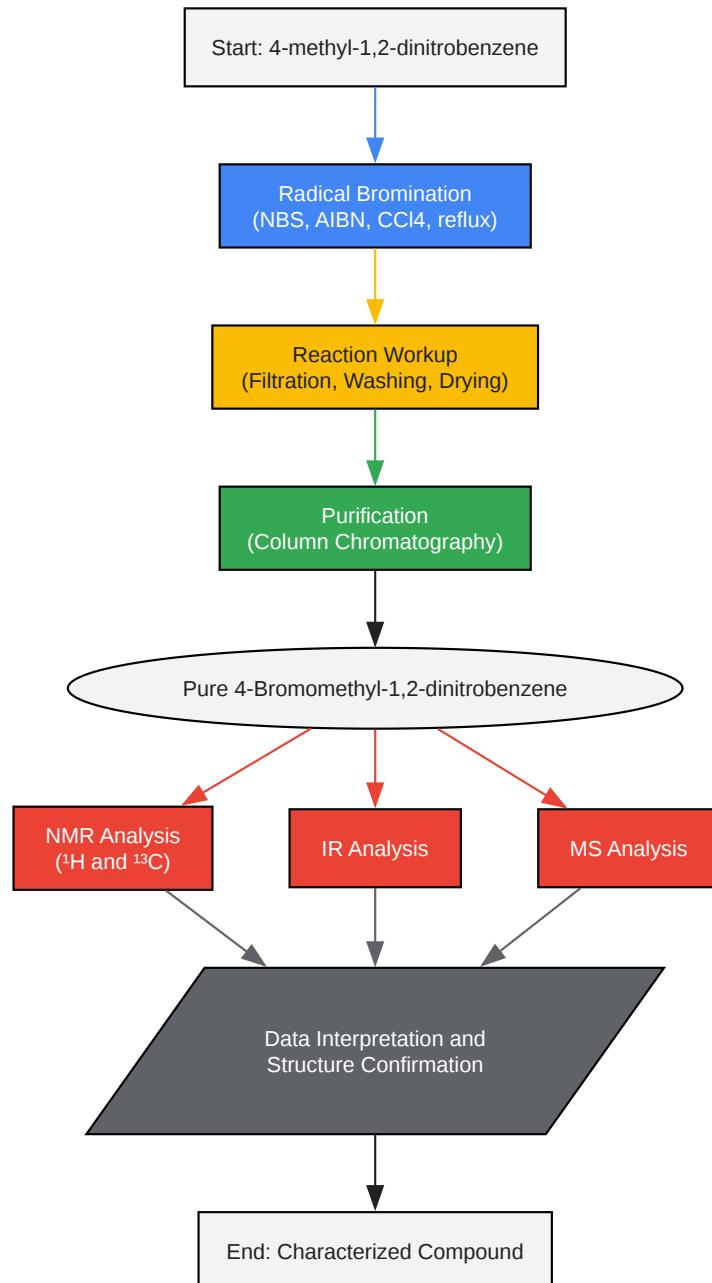
Materials:

- 4-methyl-1,2-dinitrobenzene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Anhydrous sodium sulfate
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-dinitrobenzene in CCl₄.

- Add N-Bromosuccinimide and a catalytic amount of the radical initiator (BPO or AIBN).
- Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
- Characterize the purified product using NMR, IR, and MS.


Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl_3), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of **4-Bromomethyl-1,2-dinitrobenzene** to its comprehensive spectroscopic characterization.

Workflow for Synthesis and Spectroscopic Analysis of 4-Bromomethyl-1,2-dinitrobenzene

[Click to download full resolution via product page](#)

Caption: Synthesis and analysis workflow.

This technical guide provides a foundational understanding of the spectroscopic properties of **4-Bromomethyl-1,2-dinitrobenzene**. The presented data and protocols are intended to aid researchers in the synthesis, identification, and application of this compound.

- To cite this document: BenchChem. [spectroscopic data for 4-Bromomethyl-1,2-dinitrobenzene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188514#spectroscopic-data-for-4-bromomethyl-1-2-dinitrobenzene-nmr-ir-ms\]](https://www.benchchem.com/product/b188514#spectroscopic-data-for-4-bromomethyl-1-2-dinitrobenzene-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com